8-Nonenoic acid

Descripción general

Descripción

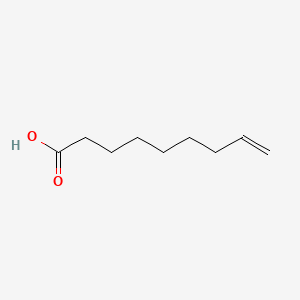

8-Nonenoic acid is an organic compound with the molecular formula C₉H₁₆O₂. It is a medium-chain fatty acid characterized by a nine-carbon chain with a double bond between the eighth and ninth carbon atoms. This unsaturated fatty acid is known for its applications in various fields, including chemistry, biology, and industry.

Mecanismo De Acción

Target of Action

8-Nonenoic acid, also known as non-8-enoic acid , is a compound that plays a crucial role in the biosynthesis of capsaicinoids . Capsaicinoids are responsible for the pungency in chillies and have multiple health benefits and industrial applications .

Mode of Action

The mode of action of this compound involves its interaction with key enzymes in the capsaicinoid biosynthesis pathway . It is converted into 8-methyl-6-nonenyl-CoA in the cytosol . This compound then participates in the final step of capsaicinoid biosynthesis, which involves the condensation of vanillylamine and 8-methyl-6-noneoyl-CoA .

Biochemical Pathways

This compound is involved in the capsaicinoid biosynthesis pathway . This pathway starts with the synthesis of isobutyryl-CoA, which is elongated to 8-methyl-6-nonenoic acid by the fatty acid synthase (FAT) . The 8-methyl-6-nonenoic acid is then exported into the cytosol, where it is converted into 8-methyl-6-nonenyl-CoA . This compound then participates in the final step of capsaicinoid biosynthesis .

Pharmacokinetics

It is known that this compound is a liquid at room temperature with a density of 0908 g/mL at 25 °C .

Result of Action

The result of the action of this compound is the production of capsaicinoids . Capsaicinoids are responsible for the pungency in chillies and have multiple health benefits and industrial applications . They are used in the pharmaceutical, cosmetic, and agronomic industries .

Análisis Bioquímico

Biochemical Properties

8-Nonenoic acid plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with several enzymes, including fatty acid synthase and acyl-CoA synthetase. These enzymes facilitate the incorporation of this compound into complex lipids and its conversion into acyl-CoA derivatives. The interactions between this compound and these enzymes are crucial for the regulation of lipid biosynthesis and degradation pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In adipocytes, for instance, this compound has been shown to modulate lipid accumulation and glucose uptake. It activates AMP-activated protein kinase (AMPK), which in turn suppresses lipogenic processes and enhances glucose uptake in response to insulin stimulation . These effects highlight the role of this compound in regulating energy metabolism and maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes, leading to the activation or inhibition of various signaling pathways. For example, the activation of AMPK by this compound involves its binding to the enzyme’s regulatory subunits, resulting in conformational changes that enhance its activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or oxidative stress. Long-term exposure to this compound in cell cultures has been associated with changes in cellular function, including alterations in lipid metabolism and gene expression . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to have beneficial effects on lipid metabolism and energy balance. At high doses, it can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the beneficial effects of this compound are only apparent within a specific dosage range . These findings underscore the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including beta-oxidation and lipid biosynthesis. It is converted into acyl-CoA derivatives by acyl-CoA synthetase, which are then further metabolized by enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase. These metabolic pathways are essential for the catabolism of this compound and its incorporation into complex lipids . The regulation of these pathways by this compound can influence overall metabolic flux and energy homeostasis.

Transport and Distribution

Within cells, this compound is transported and distributed by specific transporters and binding proteins. It can be taken up by cells through fatty acid transport proteins and incorporated into cellular membranes. The distribution of this compound within tissues is influenced by its interactions with lipid-binding proteins, which facilitate its transport to various cellular compartments . These transport and distribution mechanisms are critical for the proper functioning of this compound in biological systems.

Subcellular Localization

This compound is localized to specific subcellular compartments, including the endoplasmic reticulum and mitochondria. Its subcellular localization is directed by targeting signals and post-translational modifications that guide its transport to these organelles. Within the endoplasmic reticulum, this compound is involved in lipid biosynthesis, while in mitochondria, it participates in beta-oxidation and energy production . The subcellular localization of this compound is essential for its biochemical activity and functional roles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 8-Nonenoic acid can be synthesized through several methods. One common approach involves the hydroesterification of 1,3-butadiene, followed by oxidation to form the desired acid . Another method includes the ozonolysis of oleic acid, which produces both this compound and azelaic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale ozonolysis of oleic acid. This process is efficient and yields high-purity products suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 8-Nonenoic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form shorter-chain carboxylic acids and other oxidation products.

Reduction: The double bond in this compound can be reduced to form nonanoic acid.

Substitution: The carboxyl group can participate in esterification reactions to form esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.

Substitution: Esterification often uses alcohols in the presence of acid catalysts like sulfuric acid (H₂SO₄).

Major Products:

Oxidation: Produces shorter-chain carboxylic acids.

Reduction: Forms nonanoic acid.

Substitution: Yields esters of this compound.

Aplicaciones Científicas De Investigación

8-Nonenoic acid has diverse applications in scientific research:

Comparación Con Compuestos Similares

Nonanoic acid: A saturated fatty acid with a similar carbon chain length but lacks the double bond.

9-Decenoic acid: Another unsaturated fatty acid with a double bond at a different position.

Oleic acid: A longer-chain fatty acid with a double bond, commonly used in similar applications.

Uniqueness: 8-Nonenoic acid’s unique structure, with a double bond at the eighth position, imparts distinct chemical and biological properties. This makes it particularly valuable in specific synthetic and industrial applications where other similar compounds may not be as effective .

Propiedades

IUPAC Name |

non-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h2H,1,3-8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQOXJOAQMCOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185529 | |

| Record name | 8-Nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31642-67-8 | |

| Record name | 8-Nonenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031642678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31642-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-NONENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QA4Y5MV0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 8-nonenoic acid?

A1: this compound exhibits antifungal activity. It has been identified as a volatile organic compound (VOC) produced by Kocuria flava, a bacterial endophyte of the marine macroalga Bryopsis plumosa. This compound effectively inhibits the growth of Saprolegnia parasitica, an oomycete pathogen responsible for saprolegniasis in aquatic animals. []

Q2: Can this compound be used as a chiral building block?

A2: Yes, this compound serves as a key starting material for synthesizing (S)-2-(cyclopentyloxycarbonyl)amino-8-nonenoic acid. This specific compound is a crucial building block for BILN 2061, a potent inhibitor of the hepatitis C virus (HCV) NS3 protease. []

Q3: Are there efficient synthetic routes for producing (S)-2-(cyclopentyloxycarbonyl)amino-8-nonenoic acid?

A3: Indeed, a new procedure has been developed for the practical synthesis of (S)-2-(cyclopentyloxycarbonyl)amino-8-nonenoic acid. This method employs a kinetic resolution of racemic 2-acetylamino-8-nonenoic acid utilizing acylase I. [] Additionally, an alternative "through-process" synthesis utilizes a highly enantioselective, enzymatic reductive amination of an α-keto acid derived from 7-bromohept-1-ene. This approach yields iso-Boc (S)-2-amino-8-nonenoic acid with high enantiomeric excess (>99.9% ee). []

Q4: What is the significance of bacterial poly(hydroxyalkanoates) in relation to this compound?

A4: Bacterial poly(hydroxyalkanoates) (PHAs) are natural polymers composed of various hydroxyalkanoate monomers, including unsaturated ones. These PHAs can be a source of enantiomerically pure (R)-3-hydroxyalkanoic acids. [] Researchers have successfully produced and isolated (R)-3-hydroxy-8-nonenoic acid from PHAs using Pseudomonas putida bacteria. This method involves controlled PHA degradation and monomer release under specific pH conditions, followed by purification steps. [, ]

Q5: Can the structure of this compound be modified to create analogs with different biological activities?

A5: Yes, modifying the structure of this compound can alter its biological activity. For instance, halogenated thiaalkanoic acids, structural analogs of fatty acids, have been studied for their cytotoxicity. Among these, even-chain analogs like 7,8-dichloro-6-thia-7-octenoic acid, structurally similar to this compound, exhibited cytotoxicity in rat hepatocytes, while odd-chain analogs did not. This suggests that the fatty acid beta-oxidation pathway plays a role in the bioactivation of these compounds, influencing their toxicity. []

Q6: How does salt-squeezing affect the aroma profile of cucumbers, and what is the role of this compound?

A6: Salt-squeezing cucumbers significantly alters their aroma profile. The characteristic "green" note of fresh cucumber, primarily attributed to (E)-2,(Z)-6-nonadienal, is replaced by a milder aroma after salt-squeezing. [] Analyses revealed that salt-squeezing increased the concentration of this compound along with (E)-2,(Z)-6-nonadienal, 8,11-heptadecadienal, and other long-chain aldehydes. These changes contribute to the shift in the overall aroma of salt-squeezed cucumbers. []

Q7: What other research applications involve this compound?

A7: this compound is a versatile compound used in various research applications beyond its antifungal and building block roles:

- Flavor and Fragrance: It contributes to the creamy flavor profile and is used in food products like margarine and shortenings. []

- Chemical Synthesis: It is a valuable starting material for synthesizing cyclic fatty esters, including triglycerides, with potential applications in food science and material science. [, ]

- Insect Chemical Ecology: this compound is a component of the anal droplets of the gall-inducing thrips Kladothrips intermedius. [, ] This finding suggests its potential role in the insect's defense mechanisms or communication.

- Plant Biology: Research on asparagus (Asparagus officinalis L.) has identified a novel oxylipin, (1'Z)–colneleic acid, whose formation might be linked to this compound due to the presence of divinyl ether synthase activity in the plant. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345028.png)

![2-(2-Furyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1345031.png)

![1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B1345048.png)

![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)

![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)

![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)